4-Ethoxyphenol

Overview

Description

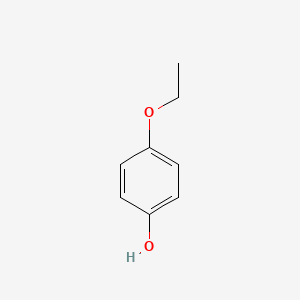

4-Ethoxyphenol, also known as p-ethoxyphenol or hydroquinone monoethyl ether, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where the hydroxyl group is substituted with an ethoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxyphenol can be synthesized through the ethylation of hydroquinone. This process involves the reaction of hydroquinone with diethyl sulfate in a weak aqueous alkaline solution . The reaction conditions typically include controlled temperature and pH to ensure the selective monoethylation of hydroquinone.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Enzymatic Studies

4-Ethoxyphenol has been extensively utilized as a substrate in enzymatic studies, particularly for evaluating the kinetic constants of mushroom tyrosinase. Tyrosinase is an enzyme involved in the oxidation of phenolic compounds and is crucial in various biological processes, including melanin biosynthesis.

Case Study: Kinetic Characterization of Mushroom Tyrosinase

- Objective: To determine the substrate specificity and mechanism of action of mushroom tyrosinase.

- Findings: The study indicated that this compound serves as an effective substrate for measuring monophenolase activity. The kinetic parameters were established, providing insights into the enzyme's efficiency and reaction mechanisms .

Synthesis of Liquid Crystals

This compound is also employed as an intermediate in the synthesis of liquid crystals. These materials are essential in the production of display technologies, such as LCDs (liquid crystal displays).

Application in Liquid Crystal Formulations

- Role: It acts as a precursor for creating various liquid crystal compounds that exhibit unique optical properties.

- Significance: The incorporation of this compound enhances the thermal stability and electro-optical performance of liquid crystal formulations .

Therapeutic Applications

Emerging research suggests that this compound may have potential therapeutic uses, particularly in dermatology.

Case Study: Treatment of Melasma

Chemical Reactions and Dehalogenation Processes

In synthetic organic chemistry, this compound has been investigated for its role in dehalogenation reactions.

Microperoxidase-Catalyzed Reactions

- Research Insight: this compound is a significant product formed during hydrogen peroxide-driven microperoxidase-catalyzed dehalogenation of halophenols.

- Key Findings:

Safety and Handling Considerations

While this compound has valuable applications, it is essential to consider safety protocols due to its irritant properties.

Mechanism of Action

The mechanism of action of 4-ethoxyphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Ethoxyphenol can be compared with other phenol derivatives:

4-Methoxyphenol: Similar in structure but with a methoxy group instead of an ethoxy group.

Hydroquinone: The parent compound of this compound, used widely in photography and as a reducing agent.

Phenol: The simplest phenol derivative, used as a disinfectant and in the production of plastics.

Uniqueness: this compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to other phenol derivatives .

Biological Activity

4-Ethoxyphenol, a phenolic compound, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential applications in medicine and industry.

This compound (C_10H_14O) is an ethyl ether derivative of phenol. It can be synthesized through various methods, including the oxidation of anisole or through chemical reactions involving phenolic compounds. The synthesis typically yields high purity levels, which are crucial for its biological applications .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. The radical-scavenging activity of phenolic compounds like this compound is often assessed using assays that measure their ability to inhibit lipid peroxidation and low-density lipoprotein oxidation .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 50 | Free radical scavenging |

| BHA | 30 | Lipid peroxidation inhibition |

| BHT | 45 | Free radical scavenging |

2. Anti-inflammatory Effects

Recent studies indicate that this compound can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and COX-2 in stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Study: Inhibition of COX-2 Expression

In a study involving RAW264.7 cells treated with lipopolysaccharides (LPS), this compound significantly reduced COX-2 expression levels compared to untreated controls. This effect was dose-dependent, indicating its potential therapeutic use in inflammatory conditions.

Table 2: Effects on Inflammatory Markers

| Treatment | COX-2 Expression (Relative Units) |

|---|---|

| Control | 100 |

| LPS | 200 |

| LPS + this compound (50 µM) | 120 |

3. Cytotoxicity and Apoptosis Induction

The cytotoxic effects of this compound have been investigated in various cancer cell lines. It has been reported to induce apoptosis in melanoma cells by activating caspase pathways and increasing reactive oxygen species (ROS) production .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Melanoma | 25 | Apoptosis induction |

| Breast Cancer | 40 | ROS generation |

| Colon Cancer | 35 | Caspase activation |

The biological activity of this compound is attributed to its ability to interact with cellular pathways:

- Antioxidant Mechanism : By donating electrons, it neutralizes free radicals and prevents oxidative damage.

- Anti-inflammatory Pathway : It inhibits key enzymes involved in inflammation, reducing the production of inflammatory mediators.

- Apoptotic Pathway : It triggers intrinsic apoptotic pathways leading to cell death in cancerous cells.

Q & A

Q. Basic: What analytical methods are recommended for quantifying 4-Ethoxyphenol in biological samples?

Answer:

this compound can be quantified using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with appropriate calibration standards. For HPLC, reverse-phase columns (C18) and UV detection at 280 nm are commonly employed due to the compound's phenolic structure . For GC analysis, derivatization (e.g., silylation) may enhance volatility. A validated protocol from regulatory guidelines involves dissolving the compound in ethanol (95%) and analyzing via GC with flame ionization detection (FID), ensuring a detection sensitivity where the peak height of this compound is ≥50% of the full scale . Purity validation requires ≤2.0% impurities by area percentage .

Q. Basic: How should this compound be stored to maintain stability in laboratory settings?

Answer:

this compound is stable at -20°C in DMSO at concentrations up to 100 mg/mL (723.8 mM). Avoid repeated freeze-thaw cycles to prevent degradation. For short-term use, store solutions in amber vials under inert gas (e.g., nitrogen) to minimize oxidation, as phenolic compounds are prone to autoxidation .

Q. Basic: What are the solubility properties of this compound in common laboratory solvents?

Answer:

this compound is highly soluble in DMSO (723.8 mM at 25°C) and ethanol but has limited solubility in water. For in vitro assays, prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) to avoid precipitation. Note that concentrations >10 mM in aqueous media may require sonication or heating to ensure homogeneity .

Q. Advanced: How can researchers resolve discrepancies in reported toxicity data for this compound?

Answer:

Conflicting toxicity data may arise from variations in experimental design, such as differences in exposure duration, model systems, or metabolite profiling. For example, while this compound is classified as an endogenous metabolite with low acute toxicity (LD50 >2,000 mg/kg in rodents), its structural analogs (e.g., 4-ethylphenol) show higher aquatic toxicity (EC50 ~10 mg/L in fish) . To address contradictions:

- Standardize test models (e.g., use OECD guidelines for ecotoxicity assays).

- Conduct metabolite identification via LC-MS to distinguish parent compound effects from downstream byproducts .

- Cross-reference with alkylphenol toxicity databases, noting that short-chain alkylphenols often lack sufficient endocrine disruption data .

Q. Advanced: What experimental strategies are effective for studying this compound's role in melanogenesis inhibition?

Answer:

this compound inhibits tyrosinase (TYR), a key enzyme in melanin synthesis. To study this:

- Use human melanoma cells (e.g., MNT-1) or recombinant TYR enzyme assays.

- Measure IC50 values via spectrophotometric detection of dopachrome formation at 475 nm, with kojic acid as a positive control .

- Validate specificity by comparing inhibition kinetics with structurally similar compounds (e.g., 4-methoxyphenol) .

- Include negative controls (e.g., solvent-only treatments) to rule out nonspecific absorbance interference.

Q. Advanced: How can environmental exposure levels of this compound be monitored in aquatic systems?

Answer:

Solid-phase extraction (SPE) coupled with GC-MS is recommended for trace-level detection in water samples. Key steps:

- Acidify samples to pH 2–3 to protonate phenolic groups, enhancing SPE recovery on C18 cartridges.

- Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve GC-MS sensitivity.

- Quantify against deuterated internal standards (e.g., d4-4-Ethoxyphenol) to correct for matrix effects .

- Report limits of detection (LOD) ≤0.1 µg/L to align with regulatory thresholds for phenolic pollutants .

Q. Advanced: What are the challenges in synthesizing high-purity this compound for mechanistic studies?

Answer:

Common synthesis impurities include residual hydroquinone or ethoxylated byproducts. To achieve >99.5% purity:

- Optimize etherification conditions (e.g., ethyl bromide with hydroquinone in alkaline media) to minimize di-substitution.

- Purify via fractional crystallization (melting point: 55–57°C) or preparative HPLC using a phenyl-hexyl column .

- Validate purity via 1H-NMR (singlet for ethoxy protons at δ 1.35 ppm) and GC-FID .

Q. Advanced: How does this compound interact with cellular redox systems, and how can this be experimentally characterized?

Answer:

this compound may act as a pro-oxidant by generating semiquinone radicals. To assess redox interactions:

Properties

IUPAC Name |

4-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVFCSWBKOVHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044251 | |

| Record name | 4-Ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White or colourless crystals, sweet herbaceous odour reminiscent of anise and fennel | |

| Record name | 4-Ethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hydroquinone monoethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/705/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

246.00 to 247.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Ethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble to soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Hydroquinone monoethyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/705/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

622-62-8 | |

| Record name | 4-Ethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/605352N8AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66 - 67 °C | |

| Record name | 4-Ethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.